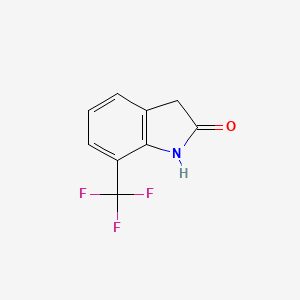

7-Trifluoromethyloxindole

Description

Properties

IUPAC Name |

7-(trifluoromethyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)6-3-1-2-5-4-7(14)13-8(5)6/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODADMQRQVQRBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C(F)(F)F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428452 | |

| Record name | 7-Trifluoromethyloxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56341-40-3 | |

| Record name | 1,3-Dihydro-7-(trifluoromethyl)-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56341-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Trifluoromethyloxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Trifluoromethyloxindole

Introduction: The Significance of the Trifluoromethyl Group in Modern Drug Discovery

The introduction of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry.[1][2][3] Among these, the trifluoromethyl (CF3) group holds a privileged position due to its profound impact on a molecule's physicochemical and biological properties.[2][3] The CF3 group is a strong electron-withdrawing moiety with high lipophilicity and metabolic stability.[2][3] These characteristics can lead to enhanced binding affinity, improved cell permeability, and increased resistance to metabolic degradation, ultimately translating to more effective and durable drug candidates.[2]

The oxindole scaffold is a prominent heterocyclic motif found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.[4][5][6] The strategic incorporation of a trifluoromethyl group onto the oxindole core, specifically at the 7-position, has garnered significant interest in the development of novel therapeutics. This guide provides an in-depth exploration of the primary synthetic pathways to 7-trifluoromethyloxindole, offering insights into the underlying mechanisms, experimental considerations, and practical applications for researchers in drug development.

Core Synthesis Strategies: A Mechanistic Overview

The synthesis of this compound can be broadly categorized into two main approaches:

-

Construction of the Oxindole Ring from a Pre-Trifluoromethylated Precursor: This strategy involves the synthesis of a trifluoromethylated aniline derivative, which then undergoes cyclization to form the target oxindole.

-

Direct Trifluoromethylation of a Pre-formed Oxindole or Indole Scaffold: This approach focuses on the late-stage introduction of the CF3 group onto the aromatic ring of an existing oxindole or a suitable precursor.

This guide will delve into the key reactions and methodologies that exemplify these strategies, providing a comprehensive understanding of their advantages and limitations.

Strategy 1: Cyclization of Trifluoromethylated Anilines

A robust and widely employed method for the synthesis of this compound involves the intramolecular cyclization of a suitably substituted 2-amino-3-(trifluoromethyl)phenylacetic acid derivative. This approach offers excellent control over the regiochemistry of the trifluoromethyl group.

A common pathway begins with the trifluoromethylation of a protected 2-nitroaniline derivative, followed by functional group manipulations to introduce the acetic acid side chain and subsequent reduction of the nitro group to an amine, which then undergoes cyclization.

Visualizing the Pathway: Cyclization of a Trifluoromethylated Aniline Derivative

Caption: Cyclization pathway to this compound from a 2-nitroaniline precursor.

Strategy 2: Late-Stage Trifluoromethylation

The direct introduction of a trifluoromethyl group onto a pre-existing heterocyclic scaffold is a highly desirable strategy in medicinal chemistry as it allows for the rapid diversification of lead compounds. Various methods have been developed for the trifluoromethylation of indoles and oxindoles, often employing radical or transition-metal-catalyzed approaches.

Photoredox-Catalyzed Trifluoromethylation

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-CF3 bonds under mild reaction conditions.[7][8][9] In this approach, a photocatalyst, upon excitation by visible light, can initiate a single-electron transfer (SET) process with a trifluoromethyl source, generating a trifluoromethyl radical (•CF3).[8] This highly reactive intermediate can then add to the electron-rich aromatic ring of an indole or oxindole derivative.

Visualizing the Pathway: Photoredox-Catalyzed Trifluoromethylation

Caption: Generalized photocatalytic cycle for the trifluoromethylation of an indole/oxindole substrate.

Comparative Analysis of Synthesis Pathways

| Pathway | Key Features | Advantages | Disadvantages |

| Cyclization of Trifluoromethylated Anilines | Relies on classical named reactions. | High regioselectivity. Well-established procedures. | Can involve multiple steps. May require harsh reaction conditions. |

| Photoredox-Catalyzed Trifluoromethylation | Utilizes visible light and a photocatalyst. | Mild reaction conditions. High functional group tolerance.[7] Suitable for late-stage functionalization. | May require optimization of catalyst and reaction conditions. Potential for regioisomeric mixtures. |

| Domino Trifluoromethylation/Cyclization | Combines trifluoromethylation and cyclization in a single pot. | Increased efficiency and atom economy.[10] | Substrate scope may be limited.[10] |

Experimental Protocols

Representative Protocol: Intramolecular Cyclization of 2-Amino-3-(trifluoromethyl)phenylacetic acid

This protocol is a generalized representation and may require optimization for specific substrates.

-

Step 1: Synthesis of 2-Amino-3-(trifluoromethyl)phenylacetic acid:

-

To a solution of 2-nitro-3-(trifluoromethyl)benzaldehyde in a suitable solvent (e.g., THF), add a Wittig reagent such as (triphenylphosphoranylidene)acetic acid ethyl ester and stir at room temperature until completion.

-

Isolate the resulting ethyl 2-nitro-3-(trifluoromethyl)cinnamate and reduce the double bond via catalytic hydrogenation (e.g., H2, Pd/C).

-

Hydrolyze the ester using a base (e.g., LiOH) to afford the corresponding carboxylic acid.

-

Reduce the nitro group to an amine using a reducing agent such as iron powder in acidic media (e.g., Fe/HCl) to yield 2-amino-3-(trifluoromethyl)phenylacetic acid.

-

-

Step 2: Intramolecular Cyclization to this compound:

-

Dissolve 2-amino-3-(trifluoromethyl)phenylacetic acid in a high-boiling point solvent (e.g., diphenyl ether).

-

Heat the reaction mixture to a high temperature (e.g., 200-250 °C) to effect intramolecular cyclization via dehydration.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture and purify the product by column chromatography or recrystallization to obtain this compound.

-

Note: Safety precautions should be taken when working with high temperatures and potentially hazardous reagents.

Conclusion and Future Perspectives

The synthesis of this compound is a critical endeavor in the pursuit of novel therapeutics. Both the cyclization of pre-functionalized anilines and late-stage trifluoromethylation strategies offer viable routes to this important scaffold. The choice of synthetic pathway will depend on factors such as the availability of starting materials, desired scale, and the need for analogue synthesis.

The continued development of more efficient and sustainable methods, particularly in the realm of catalytic C-H functionalization, will undoubtedly accelerate the exploration of the chemical space around this compound.[11] As our understanding of the intricate roles of the trifluoromethyl group in modulating biological activity deepens, the demand for robust and versatile synthetic methodologies will only continue to grow.

References

-

Diastereoselective synthesis of trifluoromalkylated oxindoles via palladium catalyst and reaction mechanism. ResearchGate. Available from: [Link]

-

Derivatization of enantioenriched trifluoromethylated oxindoles. Yields... ResearchGate. Available from: [Link]

-

Ball-Milling Assisted Iron-Catalyzed Difluoromethylation Toward the Synthesis of Valuable Oxindoles - PMC. NIH. Available from: [Link]

-

Trifluoromethylation of oxindoles by using Brønsted base catalysts. ResearchGate. Available from: [Link]

-

Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. Available from: [Link]

-

Photoredox-Catalyzed Trifluoromethylative Intramolecular Cyclization: Synthesis of CF3-Containing Heterocyclic Compounds. PubMed. Available from: [Link]

-

Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Catalyst-Free Synthesis of Trifluoromethylated Five- and Seven-Membered Nitrogen-Containing Heterocycles via Aza-Michael Addition and Lactamization of Trifluoroethylene Oxindoles. ResearchGate. Available from: [Link]

-

Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC. PubMed Central - NIH. Available from: [Link]

-

Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Available from: [Link]

-

Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove - University of Mississippi. Available from: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link]

-

Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. NIH. Available from: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available from: [Link]

-

Synthesis of 2-trifluoromethyl indoles via visible-light induced intramolecular radical cyclization. RSC Publishing. Available from: [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC. NIH. Available from: [Link]

-

Synthesis and Structure-Activity Relationships of New 7-[3-(fluoromethyl)piperazinyl]- And -(Fluorohomopiperazinyl)quinolone Antibacterials. PubMed. Available from: [Link]

-

Intramolecular Click Cycloaddition Reactions: Synthesis of 1,2,3-Triazoles. PubMed. Available from: [Link]

-

Synthesis of 7-Aryl-9-Methyl-3h- Pyrazolo[4,3-f]Quinoline Derivatives Catalysed by Iodine. Available from: [Link]

-

Synthesis of trifluoromethylthionated oxindoles. ResearchGate. Available from: [Link]

-

Fluorescent 7-azaindole N-linked 1,2,3-triazole: synthesis and study of antimicrobial, molecular docking, ADME and DFT properties. New Journal of Chemistry (RSC Publishing). Available from: [Link]

Sources

- 1. egrove.olemiss.edu [egrove.olemiss.edu]

- 2. mdpi.com [mdpi.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Photoredox-Catalyzed Trifluoromethylative Intramolecular Cyclization: Synthesis of CF3-Containing Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 11. Ball‐Milling Assisted Iron‐Catalyzed Difluoromethylation Toward the Synthesis of Valuable Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Trifluoromethyloxindole: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

A comprehensive technical guide on 7-Trifluoromethyloxindole, a key building block in modern medicinal chemistry, has been compiled for researchers, scientists, and professionals in drug development. This document provides a deep dive into its chemical characteristics, synthesis protocols, and its burgeoning role in the creation of novel therapeutics.

Core Compound Identification

CAS Number: 56341-40-3

IUPAC Name: 7-(Trifluoromethyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula: C₉H₆F₃NO

Molecular Weight: 201.15 g/mol

Synonyms: 7-(Trifluoromethyl)oxindole, 7-(Trifluoromethyl)indolin-2-one

Chemical Structure:

The structure of this compound consists of a bicyclic indole core, featuring a benzene ring fused to a five-membered nitrogen-containing ring. A trifluoromethyl group is substituted at the 7-position of the benzene ring, and a carbonyl group is present at the 2-position of the pyrrolidone ring.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through multiple synthetic routes, often starting from commercially available trifluoromethyl-substituted aromatics. A common and effective strategy involves the cyclization of a suitably substituted phenylacetic acid derivative.

Proposed Synthetic Pathway: From 2-Nitro-6-(trifluoromethyl)toluene

A plausible and industrially scalable synthesis commences with 2-nitro-6-(trifluoromethyl)toluene. The key steps involve the formation of a phenylacetic acid intermediate followed by reductive cyclization.

Caption: Proposed synthesis pathway for this compound.

Detailed Protocol for a Key Step - Sandmeyer-type Reaction:

The transformation of an amino group to a nitrile, which can then be hydrolyzed to a carboxylic acid, is a critical step. The Sandmeyer reaction is a classic method for this conversion.[1]

-

Diazotization: The aromatic amine (e.g., 2-amino-6-(trifluoromethyl)toluene) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.

-

Cyanation: The diazonium salt solution is then added to a solution of a copper(I) cyanide. The diazonium group is replaced by a nitrile group, with the evolution of nitrogen gas.[1]

The resulting nitrile can then be hydrolyzed under acidic or basic conditions to yield the corresponding phenylacetic acid, which can subsequently undergo reductive cyclization to form the oxindole ring.

Chemical Properties and Reactivity

The presence of the electron-withdrawing trifluoromethyl group at the 7-position significantly influences the chemical properties and reactivity of the oxindole core.

-

Acidity of the N-H bond: The trifluoromethyl group enhances the acidity of the lactam N-H proton, facilitating its deprotonation and subsequent N-alkylation or N-arylation reactions.

-

Reactivity of the C3 Methylene Group: The C3 position is activated by the adjacent carbonyl group and can participate in various condensation reactions.

Key Reactions:

N-Alkylation: The deprotonated this compound acts as a nucleophile and readily reacts with various alkylating agents (e.g., alkyl halides, sulfates) to yield N-substituted derivatives.[2][3]

Caption: General scheme for N-alkylation of this compound.

Aldol-Type Condensation: The C3 methylene group can react with aldehydes and ketones in the presence of a base to form 3-substituted-3-hydroxyoxindoles, which can be subsequently dehydrated to yield 3-ylideneoxindoles.[4][5]

Applications in Drug Discovery and Medicinal Chemistry

The oxindole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[6]

Kinase Inhibitors: The 7-azaindole scaffold, a close analogue of the indole core, is a well-established hinge-binding motif in many kinase inhibitors.[7][8] It is highly probable that this compound serves as a valuable building block for the synthesis of novel kinase inhibitors, where the oxindole core can mimic the hinge-binding interactions and the trifluoromethyl group can occupy hydrophobic pockets in the kinase active site, potentially improving potency and selectivity. The synthesis of various kinase inhibitors often involves the coupling of heterocyclic cores with different side chains, a process where N-alkylation and condensation reactions of this compound would be highly valuable.[9][10]

Spectroscopic Data

¹H NMR:

-

Aromatic protons would appear in the range of δ 7.0-8.0 ppm.

-

The CH₂ protons at the C3 position would likely be a singlet around δ 3.5-4.0 ppm.

-

The N-H proton would be a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR:

-

The carbonyl carbon (C=O) would be observed in the downfield region, typically around δ 170-180 ppm.

-

Aromatic carbons would appear in the range of δ 110-150 ppm.

-

The CH₂ carbon at C3 would be around δ 35-45 ppm.

-

The CF₃ carbon would show a characteristic quartet due to coupling with the fluorine atoms.

IR Spectroscopy:

-

A strong absorption band for the C=O stretch of the lactam would be expected around 1700-1730 cm⁻¹.

-

An N-H stretching vibration would be observed around 3200-3400 cm⁻¹.

-

Strong C-F stretching bands would be present in the 1100-1300 cm⁻¹ region.

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at m/z = 201.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established organic reactions, and its reactivity allows for diverse functionalization. The presence of the trifluoromethyl group imparts desirable properties for the development of novel therapeutic agents, particularly in the area of kinase inhibitors. This guide provides a foundational understanding for researchers looking to utilize this important chemical entity in their synthetic and drug discovery programs.

References

-

Natural Science Foundation of China. (n.d.). Sandmeyer Reaction - experimental procedure and set up. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H- and 13C-NMR chemical shifts for compound 7. Retrieved from [Link]

-

ResearchGate. (2025). The Trifluoromethylating Sandmeyer Reaction: A Method for Transforming C-N into C-CF3. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H- and 13C-NMR data of compound 1. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Burton, D. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). Angewandte Chemie International Edition in English, 53(6), 1482–1484.

-

National Center for Biotechnology Information. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

-

Arkat USA. (n.d.). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

- Google Patents. (n.d.). Inhibitors of tyrosine kinases.

-

PubMed. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]

-

Organic Chemistry Portal. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Retrieved from [Link]

- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

PubChem. (n.d.). Pharmaceutical composition comprising FLT3 inhibitor and hypomethylating agent for treating acute myeloid leukemia - Patent US-12433867-B2. Retrieved from [Link]

-

Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][11][12]naphthyrin-5(6H)-one. Retrieved from [Link]

-

DTIC. (n.d.). SYNTHESIS OF p-TRIFLUOROMETHYL-TOLUENE AND 3,6-BIS(TRIFLUOROMETHYL) PHENANTHRENE USING SULFUR TETRAFLUORIDE. Retrieved from [Link]

-

PubChem. (n.d.). Novel fluorine-substituted flavonoid derivative, and pharmaceutical composition for preventing or treating allergic diseases, comprising same - Patent WO-2022255765-A1. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthetic Studies of 3-(3-Fluorooxindol-3-yl)-l-alanine. Retrieved from [Link]

-

Freie Universität Berlin. (n.d.). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Retrieved from [Link]

-

MDPI. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Retrieved from [Link]

- Google Patents. (n.d.). Process for n-alkylation of indoles.

-

MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved from [Link]

-

Texas Tech University Departments. (2015). Selective aldol condensation or cyclotrimerization reactions catalyzed by FeCl3. Retrieved from [Link]

- Google Patents. (n.d.). Substituted tricyclic compounds as FGFR inhibitors.

-

Cheminfo.org. (n.d.). Search by substructure for IR spectra and compare. Retrieved from [Link]

-

DOI. (n.d.). Development of (6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H- imidazo[2,1-b][13][14]oxazine (DNDI-8219): a new lead f. Retrieved from [Link]

-

ResearchGate. (2025). ChemInform Abstract: Aldol Condensation of Cycloalkanones with Aromatic Aldehydes Catalyzed with TiCl3(SO3CF3). Retrieved from [Link]

- Google Patents. (n.d.). Fenfluramine compositions and methods of preparing the same.

-

MDPI. (2021). Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][11][13][14]triazin-4-one Based on a Novel Hofmann-Type Rearrangement. Retrieved from [Link]

-

ResearchGate. (2025). Aldol Condensation of Cycloalkanones with Aromatic Aldehydes Catalysed with TiCl 3 (SO 3 CF 3 ). Retrieved from [Link]

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. mdpi.com [mdpi.com]

- 3. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]

- 4. depts.ttu.edu [depts.ttu.edu]

- 5. researchgate.net [researchgate.net]

- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 9. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 7-Trifluoromethyloxindole

A Strategic Roadmap for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxindole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and FDA-approved drugs.[1] Its derivatives have demonstrated a wide array of pharmacological activities, most notably as kinase inhibitors in oncology.[2] The strategic incorporation of a trifluoromethyl (-CF3) group is a well-established method in drug design to enhance metabolic stability, membrane permeability, and target affinity.[3][4] The subject of this guide, 7-Trifluoromethyloxindole, combines these two powerful moieties. However, a review of the current scientific literature reveals a conspicuous absence of dedicated studies on its specific mechanism of action. This guide, therefore, serves as a comprehensive technical roadmap for the scientific community. It puts forth a primary hypothesis—that this compound functions as a kinase inhibitor—and provides a rigorous, multi-stage experimental framework to systematically investigate this proposed mechanism. This document is designed to be a self-validating system, guiding researchers from initial phenotypic screening to precise target identification and validation, ultimately aiming to fully characterize the molecular pathway of this promising research chemical.

Introduction: The Scientific Premise

The convergence of the oxindole core and a trifluoromethyl substituent in this compound presents a compelling case for its potential as a therapeutic agent. The oxindole nucleus is known to form critical hydrogen bonds within the ATP-binding sites of various protein kinases, while the trifluoromethyl group can significantly enhance binding potency and confer favorable pharmacokinetic properties.[5][6] This confluence of structural attributes strongly suggests a mechanism centered on the modulation of cellular signaling cascades, particularly those driven by kinases that are often dysregulated in diseases like cancer.

This guide will, therefore, proceed under the primary hypothesis that this compound exerts its biological effects through the inhibition of one or more protein kinases. The subsequent sections will lay out a logical and technically sound experimental strategy to test this hypothesis, identify the specific molecular target(s), and elucidate the downstream consequences of its action.

Proposed Mechanism of Action: A Kinase Inhibition Hypothesis

Based on the extensive literature on oxindole derivatives, we postulate that this compound acts as a competitive inhibitor at the ATP-binding site of a protein kinase.[7][5] The trifluoromethyl group at the 7-position is hypothesized to enhance lipophilicity for better cell penetration and to create strong, favorable interactions within a hydrophobic pocket of the target kinase, thereby increasing its potency and selectivity.[3][8]

The anticipated downstream effect of this inhibition would be the attenuation of a proliferative or survival-promoting signaling pathway. A plausible cascade to investigate, given the prevalence of oxindole inhibitors targeting it, is the Receptor Tyrosine Kinase (RTK) pathway, such as the one initiated by VEGFR or PDGFR.[5]

Figure 1: Hypothetical signaling pathway inhibited by this compound.

A Phased Experimental Approach for Mechanism of Action Deconvolution

To systematically validate our hypothesis, we propose a four-phase experimental workflow. This structure ensures that each step builds upon validated data from the previous one, creating a robust and self-validating investigational process.

Figure 2: Four-phase experimental workflow for MoA elucidation.

Detailed Experimental Protocols

This section provides step-by-step methodologies for the key experiments outlined in the workflow.

Phase 1: Phenotypic Screening

Objective: To determine if this compound exhibits anti-proliferative effects on cancer cell lines.

Protocol 4.1: Cell Viability (MTT) Assay

-

Cell Seeding: Seed cancer cell lines (e.g., A549, HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Phase 2: Target Identification

Objective: To identify potential protein kinase targets of this compound.

Protocol 4.2: Competitive Binding Kinase Assay (e.g., KinomeScan®)

Causality: This method is chosen over activity-based assays for initial screening as it measures direct binding, which is independent of enzyme activity and less prone to assay-specific artifacts.

-

Compound Submission: Provide this compound at a specified concentration (typically 1 µM or 10 µM) to a commercial vendor (e.g., DiscoverX/Eurofins).

-

Assay Principle: The compound is tested for its ability to compete with an immobilized, active-site directed ligand for binding to a panel of several hundred kinases.

-

Data Acquisition: The amount of kinase bound to the solid support is measured, typically via quantitative PCR of a DNA tag conjugated to the kinase.

-

Analysis: Results are reported as "% Control" or "Kd". A low % Control value indicates strong binding. A list of primary kinase targets is generated based on a pre-defined binding threshold (e.g., <10% of control).

Phase 3: Target Validation and Characterization

Objective: To confirm the interaction with the top candidate kinases and quantify the binding affinity.

Protocol 4.3: IC50 Determination via In Vitro Kinase Assay

-

Assay Setup: In a 384-well plate, combine the recombinant purified kinase (identified in Phase 2), its specific peptide substrate, and ATP.

-

Compound Addition: Add this compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution).

-

Kinase Reaction: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure kinase activity. A common method is to use an antibody that specifically recognizes the phosphorylated substrate (e.g., ADP-Glo™, HTRF®).

-

Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 4.4: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Chip Preparation: Immobilize the purified target kinase onto a sensor chip surface.

-

Analyte Injection: Flow different concentrations of this compound over the chip surface.

-

Data Acquisition: Monitor the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized kinase. This generates association (kon) and dissociation (koff) curves.

-

Analysis: Calculate the equilibrium dissociation constant (KD) from the ratio of koff/kon. A low KD value signifies high binding affinity.

Phase 4: Cellular Pathway Analysis

Objective: To confirm target engagement in a cellular context and map the downstream signaling effects.

Protocol 4.5: Western Blot for Downstream Signaling

-

Cell Treatment: Treat cells with this compound at concentrations around its cellular IC50 for various time points. Include a positive control (e.g., a known inhibitor of the target kinase) and a vehicle control.

-

Cell Lysis: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of the target kinase and key downstream substrates (e.g., p-AKT, p-ERK). Also probe for the total protein levels as a loading control.

-

Detection: Use a chemiluminescent substrate and image the blot.

-

Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the signaling proteins.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables to allow for easy comparison and interpretation.

Table 1: Summary of In Vitro Activity

| Assay Type | Target/Cell Line | Endpoint | Result |

| Cell Viability | A549 | IC50 | Value µM |

| Cell Viability | HeLa | IC50 | Value µM |

| Kinase Binding | Kinase X | Kd | Value nM |

| Kinase Activity | Kinase X | IC50 | Value nM |

| Binding Kinetics (SPR) | Kinase X | KD | Value nM |

Conclusion

This technical guide provides a hypothesis-driven, systematic framework for the complete elucidation of the mechanism of action of this compound. By following this phased approach, researchers can move from broad phenotypic observations to a detailed molecular understanding of the compound's activity. The successful execution of this plan will not only define the specific kinase target(s) and signaling pathways modulated by this compound but will also provide the critical data necessary to support its further development as a potential therapeutic agent.

References

-

Title: Oxindole and its derivatives: A review on recent progress in biological activities.[1][9] Source: PubMed URL: [Link]

-

Title: Oxindole Derivatives as Multi‐Target Agents for Alzheimer's Disease: A Promising Therapeutic Strategy.[10][11] Source: Scilit URL: [Link]

-

Title: Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances.[7] Source: PubMed URL: [Link]

-

Title: Structural Insights of Oxindole based Kinase Inhibitors as Anticancer Agents: Recent Advances.[12] Source: ResearchGate URL: [Link]

-

Title: The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease—A Molecular Dynamics Approach.[13][14] Source: MDPI URL: [Link]

-

Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.[3] Source: PubMed Central URL: [Link]

-

Title: Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity.[2] Source: PubMed Central URL: [Link]

-

Title: Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor.[15] Source: MDPI URL: [Link]

-

Title: The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates.[4] Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.[5] Source: Journal of Food and Drug Analysis URL: [Link]

-

Title: Design and biological activity of trifluoromethyl containing drugs.[6] Source: Wechem URL: [Link]

-

Title: Synthesis and biological evaluation of novel oxindole derivatives for imaging neurofibrillary tangles in Alzheimer's disease.[16] Source: PubMed URL: [Link]

-

Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.[17][18] Source: MDPI URL: [Link]

-

Title: Drugs with a trifluoromethyl substituent used as anticancer agents.[19] Source: ResearchGate URL: [Link]

-

Title: Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.[20] Source: PubMed Central URL: [Link]

-

Title: Examples of drugs bearing trifluoromethyl groups (highlighted in green)...[21] Source: ResearchGate URL: [Link]

-

Title: Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. Source: ResearchGate URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hybrid nucleobase–heterocycle–2-oxindole scaffolds as innovative cell cycle modulators with potential anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 7. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scilit.com [scilit.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. The Oxindole Derivatives, New Promising GSK-3β Inhibitors as One of the Potential Treatments for Alzheimer's Disease-A Molecular Dynamics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor | MDPI [mdpi.com]

- 16. Synthesis and biological evaluation of novel oxindole derivatives for imaging neurofibrillary tangles in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Emergence of a Key Building Block: A Technical Guide to the Discovery and History of 7-Trifluoromethyloxindole

For Immediate Release

A Deep Dive into the Origins and Synthetic Evolution of a Crucial Scaffold in Modern Drug Discovery

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the discovery, history, and synthetic methodologies of 7-Trifluoromethyloxindole. This pivotal molecule has emerged as a significant building block in medicinal chemistry, valued for the unique properties conferred by the trifluoromethyl group at the 7-position of the oxindole core.

Introduction: The Strategic Importance of Fluorination in Drug Design

The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethyl (-CF3) group, in particular, is prized for its strong electron-withdrawing nature and its ability to serve as a bioisostere for other chemical moieties, enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The oxindole scaffold is a privileged structure, appearing in numerous natural products and pharmaceuticals with a wide range of biological activities. The strategic placement of a trifluoromethyl group on this versatile core, specifically at the 7-position, has given rise to a valuable intermediate for the synthesis of novel therapeutic agents.

While the precise seminal publication detailing the absolute first synthesis of this compound (CAS 56341-40-3) remains elusive in readily available literature, its emergence is intrinsically linked to the broader exploration of fluorinated compounds in the mid to late 20th century. The value of trifluoromethyl-substituted anilines and related heterocycles as precursors to pharmaceuticals, agrochemicals, and dyes spurred significant research into their synthesis and derivatization.[1]

The Synthetic Landscape: Evolution of Methodologies

The preparation of this compound and its derivatives has evolved, reflecting broader advancements in synthetic organic chemistry. Early approaches likely relied on classical cyclization strategies, while contemporary methods offer greater efficiency, selectivity, and functional group tolerance.

Foundational Synthetic Strategies

The construction of the oxindole ring system has been a subject of extensive research for over a century. Foundational methods that could be adapted for the synthesis of this compound include:

-

The Stolle Cyclization: This reaction involves the intramolecular cyclization of an α-haloacetanilide in the presence of a Lewis acid. The synthesis of this compound via this route would logically commence with 2-amino-3-(trifluoromethyl)aniline.

-

The Hinsberg Oxindole Synthesis: This method utilizes the reaction of a glyoxal with an aniline, followed by cyclization.

The primary challenge in these early potential syntheses would have been the availability and synthesis of the appropriately substituted aniline precursor, 2-amino-3-(trifluoromethyl)aniline.

Modern Synthetic Protocols

More recent synthetic advancements have provided more direct and efficient routes to trifluoromethylated oxindoles. These methods often leverage transition-metal catalysis and novel trifluoromethylating reagents.

A prevalent modern approach involves the cyclization of an appropriately substituted N-aryl-α-chloroacetamide. This transformation can be effectively catalyzed by palladium complexes, offering high yields and good functional group compatibility.

Experimental Protocol: Palladium-Catalyzed Intramolecular α-Arylation for the Synthesis of this compound

Objective: To synthesize this compound from N-(2-bromo-3-(trifluoromethyl)phenyl)-2-chloroacetamide via a palladium-catalyzed intramolecular α-arylation reaction.

Materials:

-

N-(2-bromo-3-(trifluoromethyl)phenyl)-2-chloroacetamide

-

Palladium(II) acetate (Pd(OAc)2)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add N-(2-bromo-3-(trifluoromethyl)phenyl)-2-chloroacetamide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

-

Add sodium tert-butoxide (1.2 mmol) to the flask.

-

Add anhydrous toluene (10 mL) via syringe.

-

Stir the reaction mixture at 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: Synthetic Workflow for Palladium-Catalyzed Synthesis of this compound

Caption: Palladium-catalyzed intramolecular cyclization workflow.

The Role of this compound in Drug Discovery

This compound serves as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The presence of the trifluoromethyl group at the 7-position can significantly influence the pharmacological properties of the final compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 56341-40-3 |

| Molecular Formula | C₉H₆F₃NO |

| Molecular Weight | 201.15 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 164-168 °C |

Data obtained from commercial supplier specifications.

The strategic location of the trifluoromethyl group can lead to:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.

-

Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Modulation of Acidity: The electron-withdrawing nature of the trifluoromethyl group can influence the acidity of the N-H proton of the oxindole ring, affecting its hydrogen bonding capabilities and interactions with biological targets.

Diagram: Key Structural Features of this compound for Drug Design

Caption: Structure-activity relationship considerations.

Conclusion and Future Perspectives

This compound stands as a testament to the power of fluorine chemistry in modern drug discovery. While its precise historical origins require further elucidation from deep dives into patent literature and older chemical archives, its contemporary importance is undeniable. The synthetic routes to this key intermediate have become more sophisticated and efficient, enabling its wider application in the synthesis of novel therapeutic agents. As our understanding of the intricate roles of fluorination in molecular recognition and pharmacology continues to grow, this compound is poised to remain a valuable and frequently utilized building block for the next generation of innovative medicines.

References

At present, a specific seminal publication for the first synthesis of this compound (CAS 56341-40-3) has not been identified in the conducted searches. The following references provide context on the synthesis of related compounds and the importance of trifluoromethyl groups in medicinal chemistry.

Sources

spectroscopic data (NMR, IR, MS) of 7-Trifluoromethyloxindole

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Trifluoromethyloxindole

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound (CAS: 56341-40-3) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of complex pharmaceutical agents. Its trifluoromethyl group imparts unique electronic properties, influencing molecular interactions, metabolic stability, and lipophilicity. Accurate and comprehensive characterization of this molecule is paramount for its effective use in research and development. This guide provides a detailed framework for the spectroscopic analysis of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on the principles behind data acquisition, in-depth interpretation of expected spectral features, and the logic of structural elucidation.

Molecular Structure and Overview

This compound is an oxindole derivative featuring a trifluoromethyl (-CF₃) substituent at the 7-position of the bicyclic ring system. The core structure consists of a benzene ring fused to a five-membered lactam (a cyclic amide) ring.

-

Molecular Formula: C₉H₆F₃NO[]

-

Molecular Weight: 201.15 g/mol []

The key structural features to be identified spectroscopically are:

-

The trisubstituted aromatic ring system.

-

The secondary amide (lactam) functionality (-C(O)NH-).

-

The methylene group (-CH₂-) within the lactam ring.

-

The trifluoromethyl group (-CF₃).

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to prevent the exchange of the N-H proton, resulting in a sharper signal.

-

Instrument: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion, especially in the aromatic region.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 12 ppm, centered around 6 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[2]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A spectral width of 220-240 ppm is standard.

-

A greater number of scans will be required due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]

-

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to five distinct protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~10.5 | Broad Singlet | - | 1H | NH |

| ~7.5 | Doublet | ~7-8 | 1H | Ar-H (H-4) |

| ~7.2 | Triplet | ~7-8 | 1H | Ar-H (H-5) |

| ~7.1 | Doublet | ~7-8 | 1H | Ar-H (H-6) |

| ~3.6 | Singlet | - | 2H | CH₂ |

Interpretation and Rationale:

-

N-H Proton: The amide proton is expected to appear far downfield as a broad singlet due to hydrogen bonding and quadrupole broadening from the nitrogen atom. Its chemical shift is highly dependent on solvent and concentration.

-

Aromatic Protons (H-4, H-5, H-6): The three adjacent protons on the benzene ring form an AMX spin system. H-4 is deshielded by the adjacent electron-withdrawing carbonyl group. H-5 will appear as a triplet due to coupling with both H-4 and H-6. H-6 will be a doublet coupled to H-5. The electron-withdrawing CF₃ group at position 7 will also influence these shifts, generally pushing them downfield.

-

Methylene Protons (CH₂): The two protons of the CH₂ group are chemically equivalent and have no adjacent proton neighbors, resulting in a sharp singlet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display all nine carbon atoms, with the fluorinated carbons showing characteristic splitting patterns due to C-F coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹JCF, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~175 | Singlet | - | C =O | | ~140 | Singlet | - | Ar-C (C-7a) | | ~130 | Singlet | - | Ar-C (C-3a) | | ~128 | Singlet | - | Ar-C H (C-5) | | ~124 (q) | Quartet | ~275 | -C F₃ | | ~122 | Singlet | - | Ar-C H (C-4) | | ~118 | Quartet (small) | ~5-6 | Ar-C H (C-6) | | ~115 | Quartet (small) | ~30-35 | Ar-C (C-7) | | ~36 | Singlet | - | -C H₂- |

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is highly deshielded and appears significantly downfield.

-

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a distinct quartet due to strong one-bond coupling (¹JCF) with the three fluorine atoms. The coupling constant is typically large, around 275 Hz.[3]

-

Aromatic Carbons:

-

C-7: The carbon directly attached to the CF₃ group will be split into a quartet by two-bond coupling (²JCF), with a J-value of approximately 30-35 Hz.[3]

-

C-6: This carbon will experience a smaller three-bond coupling (³JCF), appearing as a quartet with a J-value around 5-6 Hz.

-

The remaining aromatic carbons (C-4, C-5, C-3a, C-7a) will appear as singlets, with their chemical shifts determined by standard substituent effects.

-

-

Methylene Carbon (-CH₂-): This aliphatic carbon is shielded relative to the aromatic and carbonyl carbons and will appear as a singlet in the upfield region.

Figure 2: Workflow for NMR-based structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000-600 cm⁻¹.

-

Co-add multiple scans (e.g., 32) to improve the signal-to-noise ratio.

-

The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

-

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3300 - 3150 | Medium, Broad | N-H Stretch | Secondary Amide (Lactam) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | Weak | C-H Stretch | Aliphatic CH₂ |

| ~1710 | Strong, Sharp | C=O Stretch | Lactam Carbonyl |

| ~1610, ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1350 - 1100 | Very Strong | C-F Stretch | Trifluoromethyl Group |

Interpretation and Rationale:

-

N-H Stretch: A broad absorption band above 3100 cm⁻¹ is a clear indicator of the N-H bond in the lactam, with broadening caused by intermolecular hydrogen bonding.

-

C=O Stretch: The most intense and sharp peak in the spectrum is expected to be the carbonyl stretch of the five-membered lactam ring, typically found at a higher frequency than in acyclic amides due to ring strain, around 1710 cm⁻¹.[4]

-

C-F Stretches: The trifluoromethyl group will give rise to multiple, very strong, and characteristic absorption bands in the "fingerprint region" between 1350 and 1100 cm⁻¹. This is a highly diagnostic feature for fluorinated compounds.[5][6]

-

Aromatic C=C and C-H Stretches: Peaks corresponding to the aromatic C=C ring stretches will appear in the 1610-1470 cm⁻¹ region, while the aromatic C-H stretches will be observed just above 3000 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula.

Experimental Protocol: HRMS Data Acquisition

-

Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, coupled with a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the spectrum in positive ion mode to detect the protonated molecule, [M+H]⁺.

-

Calibrate the instrument to ensure high mass accuracy (typically < 5 ppm).

-

Predicted Mass Spectrum

| Ion | Calculated Exact Mass (m/z) |

| [M]⁺ | 201.0398 |

| [M+H]⁺ | 202.0476 |

| [M+Na]⁺ | 224.0296 |

Interpretation and Rationale:

-

Molecular Ion Peak: The primary goal is to observe the protonated molecule, [M+H]⁺, at m/z 202.0476. The high-resolution measurement allows for the confirmation of the elemental composition C₉H₇F₃NO⁺ against the calculated exact mass.

-

Isotopic Pattern: The isotopic distribution pattern will be dominated by the natural abundance of ¹³C, showing a small M+1 peak (~9.9% of the M peak intensity for 9 carbons).

-

Fragmentation: While ESI is a soft technique, some fragmentation may occur. Potential fragmentation pathways could include the loss of carbon monoxide (CO, 28 Da) from the lactam ring or cleavage of the C-C bond to lose the CF₃ radical (69 Da), although the latter is less common in ESI.

Figure 3: Integrated spectroscopic workflow for structural validation.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic use of NMR, IR, and MS. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity, with C-F coupling patterns providing unambiguous confirmation of the trifluoromethyl group's position. IR spectroscopy serves as a rapid and reliable method to verify the presence of key functional groups, particularly the lactam C=O and N-H bonds and the highly characteristic C-F bonds. Finally, high-resolution mass spectrometry validates the elemental composition, confirming the molecular identity with high confidence. Together, these techniques provide a self-validating system for the unequivocal characterization of this compound, ensuring its purity and structural integrity for applications in drug discovery and chemical synthesis.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy! Retrieved from [Link]

Sources

A Technical Guide to the Solubility and Stability of 7-Trifluoromethyloxindole for Preclinical Development

Abstract

7-Trifluoromethyloxindole is an oxindole-core molecule featuring a trifluoromethyl (-CF3) group, a substituent of high interest in medicinal chemistry. The introduction of the -CF3 group can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in drug design.[1][2] This guide provides an in-depth technical overview of the critical physicochemical properties of this compound: its solubility and chemical stability. A comprehensive understanding of these parameters is paramount for researchers, scientists, and drug development professionals to advance this and similar compounds through the preclinical pipeline. We will explore the theoretical underpinnings of its behavior, present robust experimental protocols for its characterization, and discuss the implications of these findings for formulation and overall development strategy.

Introduction: The Significance of the 7-Trifluoromethyl Oxindole Scaffold

The oxindole scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities.[3] Its derivatization allows for the fine-tuning of pharmacological properties. The incorporation of a trifluoromethyl group at the 7-position is a strategic choice in medicinal chemistry. The C-F bond's strength imparts high metabolic and chemical stability, while the group's strong electron-withdrawing nature and lipophilicity can enhance binding affinity, membrane permeability, and bioavailability.[1]

However, these same properties present challenges. Increased lipophilicity often leads to poor aqueous solubility, a major hurdle in drug development. While the -CF3 group is generally stable, it is not inert and can be susceptible to specific chemical degradation pathways.[1] Therefore, a rigorous and early assessment of the solubility and stability of this compound is not merely a characterization exercise; it is a critical step that informs lead optimization, formulation design, and the selection of appropriate analytical methods for quality control.

This document serves as a practical guide, detailing the causality behind experimental choices and providing self-validating protocols for assessing the physicochemical profile of this compound.

Core Physicochemical Properties

A foundational understanding begins with the basic physicochemical properties of the molecule. These predicted and known values provide the initial context for designing solubility and stability experiments.

| Property | Value | Source |

| CAS Number | 56341-40-3 | [2][] |

| Molecular Formula | C₉H₆F₃NO | [2][][5] |

| Molecular Weight | 201.15 g/mol | [][5] |

| Density (Predicted) | 1.391 ± 0.06 g/cm³ | [2] |

| Boiling Point (Predicted) | 284.0 ± 40.0 °C | [2] |

| pKa (Predicted) | 13.30 ± 0.20 | [2] |

Note: Predicted values provide useful estimates but must be confirmed experimentally.

Comprehensive Solubility Profiling

Solubility is a gatekeeper for bioavailability. A compound must be in solution to be absorbed. The assessment of solubility should be conducted in various aqueous and organic media to build a complete profile relevant to both biopharmaceutical performance and process chemistry. While oxindole itself is sparingly soluble in aqueous buffers, it is soluble in organic solvents like ethanol, DMSO, and DMF.[6]

Experimental Workflow for Solubility Determination

The following workflow provides a systematic approach to determining both kinetic and thermodynamic solubility, which are essential for different stages of drug discovery.

Caption: Workflow for kinetic and thermodynamic solubility assays.

Protocol: Thermodynamic Shake-Flask Solubility Assay

This method determines the equilibrium solubility, the most relevant measure for biopharmaceutical classification.

Rationale: Using excess solid compound and allowing it to equilibrate for an extended period (24 hours) ensures that the resulting concentration in the supernatant represents the true thermodynamic solubility limit, rather than a supersaturated state that might precipitate over time. HPLC-UV is used for quantification due to its specificity and sensitivity.

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a 1.5 mL glass vial.

-

Solvent Addition: Add 1 mL of the desired test buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

-

Sampling & Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates. Causality Note: This step is crucial to ensure only dissolved compound is measured.

-

Dilution: Dilute the filtered supernatant with an appropriate mobile phase or solvent mixture to fall within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by a validated RP-HPLC-UV method against a standard curve of known concentrations.

Data Presentation: Expected Solubility Profile

The data should be compiled to allow for easy comparison across different physiologically and pharmaceutically relevant media.

| Solvent/Medium | Type | Expected Solubility Class | Rationale for Inclusion |

| Deionized Water | Aqueous | Poorly Soluble | Baseline aqueous solubility. |

| PBS (pH 7.4) | Aqueous Buffer | Poorly Soluble | Simulates physiological pH. |

| FaSSIF (pH 6.5) | Biorelevant Media | Poorly to Moderately Soluble | Simulates fasted state small intestine. |

| FeSSIF (pH 5.0) | Biorelevant Media | Poorly to Moderately Soluble | Simulates fed state small intestine. |

| Ethanol | Organic Solvent | Soluble | Common co-solvent in formulations.[6] |

| DMSO | Organic Solvent | Soluble | Used for initial stock solutions.[6] |

| Acetonitrile | Organic Solvent | Soluble | Common solvent in HPLC and synthesis.[1] |

Chemical Stability & Forced Degradation

Forced degradation studies are a regulatory requirement and a cornerstone of drug development.[7][8] They are designed to intentionally degrade the molecule under conditions more severe than accelerated stability testing.[7] The primary goals are:

-

To identify likely degradation products.[8]

-

To elucidate potential degradation pathways.

-

To develop and validate a stability-indicating analytical method that can resolve the parent compound from all significant degradants.[8]

Potential Degradation Pathways

While the trifluoromethylphenyl moiety is generally stable, it can degrade under specific stress conditions.[1]

-

Hydrolysis: The -CF3 group can undergo hydrolysis to a carboxylic acid (-COOH) under certain conditions, particularly alkaline pH.[1] The amide linkage within the oxindole ring is also a potential site for hydrolysis.

-

Oxidation: The aromatic ring or other parts of the molecule can be susceptible to oxidation.[1]

-

Photodegradation: Exposure to UV light can induce degradation, a known pathway for some trifluoromethyl-containing compounds.[1]

Experimental Workflow for Forced Degradation

A systematic approach is crucial to generate relevant degradation products without destroying the molecule entirely. The goal is typically to achieve 10-20% degradation.[8]

Caption: Workflow for ICH-guided forced degradation studies.

Protocols for Stress Testing

Trustworthiness: Each protocol includes a control (time zero) and requires neutralization before analysis to prevent on-instrument degradation and ensure accurate quantification.

A. Acidic Hydrolysis

-

Reaction: Dissolve 1 mg of this compound in 1 mL of a co-solvent like acetonitrile. Add 9 mL of 0.1 M HCl.

-

Incubation: Store the solution at 60°C and collect aliquots at 0, 2, 6, 12, and 24 hours.

-

Neutralization: Before injection, neutralize an aliquot with an equivalent volume of 0.1 M NaOH.

-

Analysis: Analyze by HPLC-UV/MS.

B. Basic Hydrolysis

-

Reaction: Dissolve 1 mg of this compound in 1 mL of acetonitrile. Add 9 mL of 0.1 M NaOH.

-

Incubation: Store at room temperature, collecting aliquots at 0, 1, 2, 4, and 8 hours. Causality Note: Basic hydrolysis is often faster than acidic, requiring shorter time points and milder temperatures.

-

Neutralization: Neutralize an aliquot with an equivalent volume of 0.1 M HCl.

-

Analysis: Analyze by HPLC-UV/MS.

C. Oxidative Degradation

-

Reaction: Dissolve 1 mg of this compound in 10 mL of 3% hydrogen peroxide (H₂O₂).

-

Incubation: Store protected from light at room temperature for 24 hours.

-

Analysis: Analyze directly by HPLC-UV/MS.

D. Thermal Degradation

-

Reaction: Dissolve 1 mg of this compound in 10 mL of a 50:50 acetonitrile:water solution.

-

Incubation: Heat the solution at 80°C for 48 hours.[9]

-

Analysis: Cool to room temperature and analyze by HPLC-UV/MS.

Data Presentation: Forced Degradation Summary

| Stress Condition | Reagent/Parameters | Duration | % Degradation | No. of Degradants | Notes |

| Acidic | 0.1 M HCl, 60°C | 24 h | ~5% | 1 | Compound is relatively stable to acid. |

| Basic | 0.1 M NaOH, RT | 8 h | >20% | 2 | Significant degradation observed. Potential hydrolysis of amide or -CF3 group.[1] |

| Oxidative | 3% H₂O₂, RT | 24 h | ~15% | 2 | Susceptible to oxidation. |

| Thermal | 80°C in Solution | 48 h | <5% | 0 | Thermally stable in solution. |

| Photolytic | ICH Light Box | 7 days | ~10% | 1 | Moderate light sensitivity. |

Implications for Drug Development & Conclusion

The physicochemical data for this compound provides actionable insights for its progression as a drug candidate.

-

Solubility Implications: The predicted poor aqueous solubility is a primary challenge. This necessitates early-stage formulation development. Strategies may include the use of co-solvents, pH adjustment (if the pKa allows for salt formation, though predicted pKa is high), or advanced formulation technologies such as amorphous solid dispersions or lipid-based formulations to enhance bioavailability.

-

Stability Implications: The compound demonstrates notable instability under basic and oxidative conditions. This finding is critical for process chemistry, formulation, and storage.

-

Formulation: Liquid formulations must be buffered to a neutral or slightly acidic pH to prevent degradation. Contact with oxidative excipients should be avoided.

-

Packaging: Due to moderate photostability, light-protective packaging (e.g., amber vials) will be required for the drug product.

-

Analytical: The developed stability-indicating HPLC method is essential for all future quality control and stability studies, ensuring that the drug product is monitored for purity throughout its shelf life.

-

References

- BenchChem. Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Technical Support Center.

- BOC Sciences. This compound CAS 56341-40-3. Building Block / BOC Sciences.

- ChemBK. This compound. ChemBK.

- Wang, J., et al. (2018). Solubility Measurement and Correlation of 2-Oxindole in 12 Pure Organic Solvents.

- Cayman Chemical.

- Labshake. This compound by BOC Sciences. Labshake.

- MedCrave.

- Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation.

- Hemchand, S., et al. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography.

- El-Malah, A. A., et al. (2022). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC - NIH.

- Mary, Y., & Balasubramanian, N. (2015). Theoretical Studies of Solvent Effect for Oxindole Derivatives using Polarizable Continuum Model. Oriental Journal of Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Theoretical Studies of Solvent Effect for Oxindole Derivatives using Polarizable Continuum Model – Oriental Journal of Chemistry [orientjchem.org]

- 5. labshake.com [labshake.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Unveiling the Therapeutic Targets of 7-Trifluoromethyloxindole: A Structurally Privileged Scaffold

Abstract: The oxindole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous bioactive compounds and approved therapeutics.[1][2] Its versatile structure allows for modification at multiple positions, leading to a wide array of biological activities, prominently including kinase inhibition and anticancer effects.[3][4][5] The strategic addition of a trifluoromethyl (CF3) group, a common tactic in modern drug design, can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[6] This guide focuses on 7-Trifluoromethyloxindole, a specific derivative that combines the promise of the oxindole core with the advantageous properties of trifluoromethylation. While this particular molecule remains under-investigated, its structural alerts strongly suggest therapeutic potential. This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify, validate, and characterize the therapeutic targets of this compound, transforming it from a mere research chemical into a potential lead candidate.[]

Part 1: Hypothesis Generation: Plausible Target Classes

The logical starting point for any target identification campaign is to form educated hypotheses based on the compound's structural class. The extensive literature on oxindole derivatives provides a robust foundation for this initial analysis.

Primary Hypothesis: Protein Kinase Inhibition

The most prevalent and validated mechanism of action for oxindole-based therapeutics is the inhibition of protein kinases.[3][5] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and other diseases.

-

Rationale & Causality: The oxindole structure often acts as a scaffold that can fit into the ATP-binding pocket of various kinases, leading to competitive inhibition. Marketed drugs like Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, validate the utility of the oxindole core for this target class.[1] Furthermore, specific derivatives have shown high potency against kinases like FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[8][9] The electron-withdrawing nature of the 7-trifluoromethyl group could further enhance interactions within the kinase active site.

-

Potential Kinase Sub-families:

Secondary Hypothesis: Disruption of Microtubule Dynamics

A distinct but significant mechanism for some oxindole analogues is the disruption of microtubule polymerization, a validated anticancer strategy.[3][4]

-

Rationale & Causality: Compounds acting via this mechanism often bind to tubulin at the colchicine-binding site, preventing its polymerization into microtubules.[10] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. While perhaps less common than kinase inhibition for this scaffold, it represents a plausible and powerful alternative mechanism that must be considered.

Tertiary Hypothesis: Modulation of Inflammatory Pathways

Emerging evidence points to the anti-inflammatory potential of oxindole derivatives, suggesting targets within key inflammatory signaling cascades.[11]

-